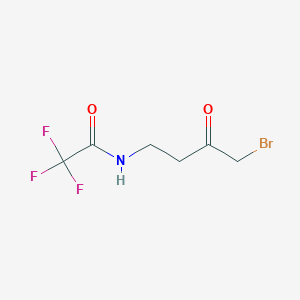

N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide: is a chemical compound characterized by its bromine and trifluoroacetamide functional groups

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-bromobutanoic acid and trifluoroacetamide.

Reaction Steps:

The carboxylic acid group of 4-bromobutanoic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.

The acid chloride is then reacted with trifluoroacetamide in the presence of a base such as triethylamine to form the target compound.

Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring proper control of reaction conditions such as temperature, pressure, and stoichiometry.

Safety Measures: Industrial production involves stringent safety measures to handle reactive chemicals and byproducts.

Types of Reactions:

Oxidation: The bromine atom can be oxidized to form a bromate ester.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The bromine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate; conditions include mild heating.

Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous ether.

Substitution: Reagents like sodium iodide in acetone; conditions include refluxing.

Major Products Formed:

Oxidation: Bromate esters.

Reduction: 4-bromo-3-hydroxybutyl trifluoroacetamide.

Substitution: Various substituted trifluoroacetamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, interfering with their catalytic activity.

Binding Affinity: The trifluoroacetamide group enhances binding affinity to target proteins.

Pathways Involved:

Signal Transduction: Inhibition of signaling pathways that are crucial for cellular processes.

Metabolic Pathways: Interference with metabolic enzymes, affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

N-(4-bromo-3-oxobutyl)-N-methylcarbamate: Similar structure but with a methyl group instead of trifluoroacetamide.

N-(4-bromo-3-oxobutyl)carbamate: Similar structure but without the trifluoro group.

Uniqueness:

The presence of the trifluoroacetamide group in N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide provides unique chemical properties, such as increased stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Biologische Aktivität

N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide is a chemical compound with significant biological activity. Its molecular formula is C8H11BrF3NO2, and it has a molecular weight of approximately 290.08 g/mol. The compound features a trifluoromethyl group and a bromo substituent on the butyl chain, which contribute to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : It has been noted for its potential effectiveness against various bacterial strains by inhibiting essential bacterial enzymes such as enoyl reductase (FabI) in pathogens like Staphylococcus aureus and Plasmodium falciparum .

- Neuropharmacological Effects : Research indicates that similar compounds can modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis has been conducted to evaluate the influence of different substituents on the biological activity of related compounds. For instance, the presence of a bromine atom on the aromatic ring has been shown to enhance binding affinity at dopamine receptors, which are crucial in neuropharmacology .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/ Receptor | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Plasmodium | Inhibition of enoyl reductase |

| Neuropharmacological | Dopamine D2 and D3 receptors | Modulation of receptor activity |

Case Study 1: Antimicrobial Efficacy

In a study focused on the antibacterial properties of this compound, researchers evaluated its effectiveness against several strains of bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, demonstrating its potential as an antibacterial agent.

Case Study 2: Receptor Binding Affinity

Another investigation assessed the binding affinity of related compounds at dopamine receptors. The findings showed that modifications to the alkyl chain significantly influenced receptor selectivity and potency. For example, compounds with larger alkyl groups exhibited reduced affinity for the D3 receptor compared to those with smaller substituents .

Research Findings

Recent studies have highlighted the importance of functional groups in determining the biological activity of this compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo substituent plays a critical role in receptor interactions.

Table 2: Binding Affinity Data for Related Compounds

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| N-(4-bromo-3-oxobutyl)-... | D3 | 14.0 ± 7.4 |

| Related Compound A | D3 | 26.5 ± 12.9 |

| Related Compound B | D3 | 51.6 ± 40.8 |

Eigenschaften

IUPAC Name |

N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF3NO2/c7-3-4(12)1-2-11-5(13)6(8,9)10/h1-3H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITACOZPCVCHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.